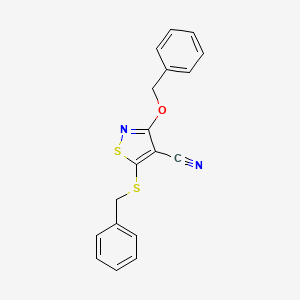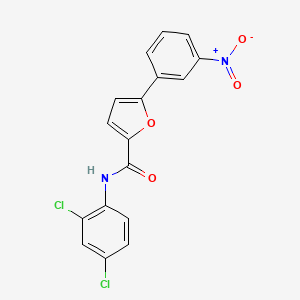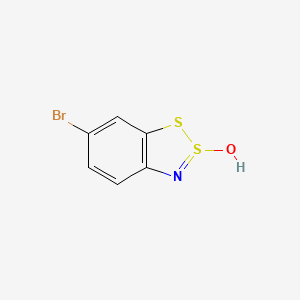
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Mecanismo De Acción
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one exerts its biological effects by modulating various signaling pathways and molecular targets in cells. This compound inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. This compound also modulates the expression of various genes and proteins involved in apoptosis, cell cycle regulation, and oxidative stress. This compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects in cells and organisms. This compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibiting the activation of NF-κB and MAPK signaling pathways. This compound exhibits antimicrobial effects by inhibiting the growth and proliferation of bacteria and fungi. This compound exhibits antitumor effects by inducing apoptosis and cell cycle arrest in cancer cells. This compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity against various targets. This compound can be easily synthesized and purified using standard laboratory techniques. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability under certain conditions, such as high temperature and acidic pH.
Direcciones Futuras
There are several future directions for 5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one research, including the development of novel this compound derivatives with improved potency and selectivity, the investigation of this compound's effects on other signaling pathways and molecular targets, and the evaluation of this compound's potential applications in various disease models and clinical settings. This compound research may also lead to the discovery of new therapeutic agents for the treatment of inflammatory, infectious, and neoplastic diseases.
Métodos De Síntesis
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is synthesized by condensation reaction between 2-amino-3-cyanopyridine and 2,4-dimethoxybenzaldehyde in the presence of a catalyst, such as ammonium acetate or sodium acetate, under reflux conditions. The resulting product is then treated with thioacetic acid to form the final compound, this compound. The yield of this compound synthesis can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
5-(2,4-dimethoxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages and other immune cells. This compound also exhibits antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-6-5-11(14(9-13)23-2)8-15-16(21)20-17(24-15)19-12-4-3-7-18-10-12/h3-10H,1-2H3,(H,19,20,21)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRJMPHUVMUISJ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CN=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CN=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6029302.png)
![11-{[2-(2-hydroxyethoxy)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B6029315.png)
![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6029316.png)

![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6029328.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6029343.png)
![(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6029346.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6029355.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(2-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6029358.png)
![N-(2-fluorophenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6029363.png)

![2-oxo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B6029372.png)
![2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6029379.png)